molecular formula C22H28N6 B11324669 2-[8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-diethylethanamine

2-[8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-diethylethanamine

Cat. No.: B11324669
M. Wt: 376.5 g/mol
InChI Key: SVFGMJDDWOAVPA-UHFFFAOYSA-N
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Description

2-[8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-diethylethanamine is a complex organic compound featuring a unique triazolopyrimidine scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-diethylethanamine typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-diethylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-[8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-diethylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-diethylethanamine involves inhibition of CDK2, a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include CDK2/cyclin A2 complexes, and the pathways involved are related to cell cycle progression and apoptosis .

Properties

Molecular Formula

C22H28N6

Molecular Weight

376.5 g/mol

IUPAC Name

2-[11,12-dimethyl-4-(3-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-N,N-diethylethanamine

InChI

InChI=1S/C22H28N6/c1-6-26(7-2)11-12-27-17(5)16(4)19-21(27)23-14-28-22(19)24-20(25-28)18-10-8-9-15(3)13-18/h8-10,13-14H,6-7,11-12H2,1-5H3

InChI Key

SVFGMJDDWOAVPA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(=C(C2=C1N=CN3C2=NC(=N3)C4=CC=CC(=C4)C)C)C

Origin of Product

United States

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